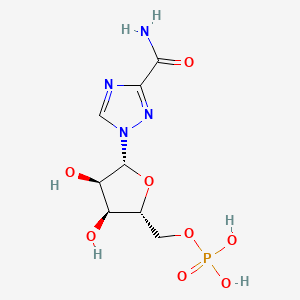

Ribavirin monophosphate

Übersicht

Beschreibung

Ribavirin monophosphate is a synthetic nucleoside analog derived from ribavirin, a broad-spectrum antiviral agent. This compound is known for its antiviral properties and is used in the treatment of various viral infections, including hepatitis C and viral hemorrhagic fevers. It is a guanosine analog that interferes with the synthesis of viral RNA, thereby inhibiting viral replication .

Wirkmechanismus

Target of Action

Ribavirin monophosphate primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the synthesis of guanosine monophosphate (GMP), a precursor to guanosine triphosphate (GTP), which is essential for RNA and DNA synthesis .

Mode of Action

This compound inhibits the activity of IMPDH, thereby depleting intracellular pools of GTP . This inhibition interferes with the synthesis of viral mRNA, blocking viral RNA synthesis and viral mRNA capping . It also affects the intracellular GTP concentration, which presumably inhibits viral RNA synthesis or DNA synthesis in proliferating lymphocytes .

Biochemical Pathways

The inhibition of IMPDH by this compound leads to a decrease in the intracellular concentration of GTP . This decrease potentially diminishes viral protein synthesis and limits replication of viral genomes . Furthermore, this compound exerts extensive perturbation of cellular and viral gene expression .

Pharmacokinetics

Upon cellular entry, ribavirin is activated by intracellular phosphorylation into mono-, di- and triphosphates . In vitro studies have shown that polyphosphorylation irreversibly entraps the ribavirin in the erythrocytes, resulting in intracellular levels in excess of 550 μM, as compared with plasma concentrations of 15 μM . Ribavirin shows rapid absorption and distribution phases and a long terminal clearance phase . The volume of distribution is high (several 1000 L) .

Result of Action

The inhibition of IMPDH and the subsequent depletion of GTP pools lead to a decrease in viral protein synthesis and limit the replication of viral genomes . This results in a broad-spectrum activity against several RNA and DNA viruses . This compound also exerts extensive perturbation of cellular and viral gene expression .

Action Environment

The impact of this compound on divergent cellular and viral pathways may be concentration-dependent . Environmental factors such as the concentration of the drug in the body and the presence of other antiviral agents can influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Ribavirin monophosphate acts as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine nucleotides. By mimicking inosine 5′-monophosphate, this compound inhibits IMPDH, leading to a decrease in intracellular guanosine triphosphate (GTP) levels. This reduction in GTP pools limits viral protein synthesis and replication of viral genomes . Additionally, this compound interacts with adenosine kinase, which phosphorylates ribavirin to its mono-, di-, and triphosphate forms .

Cellular Effects

This compound exerts extensive effects on various cell types and cellular processes. Upon cellular entry, it is phosphorylated to its active forms, which interfere with viral and cellular gene expression. This compound disrupts cell signaling pathways, including those involving inosine monophosphate dehydrogenase and guanosine triphosphate, leading to altered gene expression and cellular metabolism . It also induces mutagenesis in viral RNA, contributing to its antiviral efficacy .

Molecular Mechanism

The molecular mechanism of this compound involves multiple pathways. It inhibits inosine monophosphate dehydrogenase, reducing guanosine triphosphate levels and limiting viral replication . This compound also interferes with viral RNA polymerases, leading to the incorporation of erroneous nucleotides into viral RNA, causing lethal mutagenesis . Additionally, it disrupts the capping of viral mRNA, further inhibiting viral protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound is stable and maintains its antiviral activity for extended periods. Prolonged exposure can lead to the development of resistance in some viral strains . Long-term studies have shown that this compound can cause persistent alterations in cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits viral replication and reduces disease severity. At high doses, this compound can cause toxic effects, including hemolytic anemia and teratogenicity . Threshold effects have been observed, where low doses are insufficient to achieve antiviral efficacy, while high doses increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phosphorylation by adenosine kinase to form this compound, which is further phosphorylated to ribavirin diphosphate and ribavirin triphosphate . These phosphorylated forms inhibit inosine monophosphate dehydrogenase, reducing guanosine triphosphate levels and limiting viral replication . This compound can also be degraded via deribosylation and amide hydrolysis to yield triazole carboxylic acid .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporter proteins, including equilibrative nucleoside transporter 1 (ENT1), equilibrative nucleoside transporter 2 (ENT2), concentrative nucleoside transporter 2 (CNT2), multidrug resistance-associated protein 4 (MRP4), and multidrug resistance-associated protein 5 (MRP5) . These transporters facilitate the uptake and accumulation of this compound in erythrocytes and other cells, where it exerts its antiviral effects .

Subcellular Localization

Upon cellular entry, this compound is phosphorylated and accumulates in various subcellular compartments. It is primarily localized in the cytoplasm, where it interacts with inosine monophosphate dehydrogenase and other enzymes involved in nucleotide metabolism . This compound can also disrupt the localization and function of eukaryotic translation initiation factor 4E (eIF4E), affecting mRNA translation and nucleocytoplasmic transport .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ribavirinmonophosphat wird durch Phosphorylierung von Ribavirin synthetisiert. Der Prozess beinhaltet die Verwendung von Adenosinkinase, die Ribavirin zu seiner Monophosphatform phosphoryliert. Diese Reaktion findet typischerweise intrazellulär statt . Eine andere Methode beinhaltet die Verwendung von humaner Uridin-Cytidinkinase-1 (UCK-1) zur Phosphorylierung von Ribavirin .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Ribavirinmonophosphat durch eine Reihe von chemischen Reaktionen hergestellt, die eine hohe Ausbeute und Reinheit gewährleisten. Der Prozess beinhaltet die Verwendung spezifischer Enzyme und Reagenzien, um die Phosphorylierung von Ribavirin zu erleichtern. Die industriellen Produktionsverfahren sind so konzipiert, dass sie effizient und kostengünstig sind und sicherstellen, dass die Verbindung für medizinische Zwecke verfügbar ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ribavirinmonophosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ribavirinmonophosphat kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die Struktur von Ribavirinmonophosphat verändern und so seine antiviralen Eigenschaften beeinflussen.

Substitution: Substitutionsreaktionen können die Ribose-Einheit oder den Triazolring modifizieren, was zur Bildung verschiedener Analoga führt.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid werden in Reduktionsreaktionen verwendet.

Substitutionsreagenzien: Verschiedene Nukleophile und Elektrophile werden in Substitutionsreaktionen verwendet, um die Struktur von Ribavirinmonophosphat zu modifizieren.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene phosphorylierte Formen von Ribavirin, wie Ribavirin-Diphosphat und Ribavirin-Triphosphat. Diese Produkte haben unterschiedliche Grade an antiviraler Aktivität und werden auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Ribavirinmonophosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung zur Untersuchung von Nukleosidanaloga und deren chemischen Eigenschaften verwendet.

Biologie: Ribavirinmonophosphat wird verwendet, um die Mechanismen der Virusreplikation und die Auswirkungen von antiviralen Mitteln auf die Synthese von viraler RNA zu untersuchen.

Medizin: Es wird zur Behandlung von Hepatitis C und viralen hämorrhagischen Fiebern eingesetzt. .

Wirkmechanismus

Ribavirinmonophosphat entfaltet seine antiviralen Wirkungen durch verschiedene Mechanismen:

Hemmung der Inosinmonophosphat-Dehydrogenase (IMPDH): Ribavirinmonophosphat hemmt IMPDH, ein Enzym, das an der Synthese von Guanin-Nukleotiden beteiligt ist. .

Einbau in virale RNA: Ribavirinmonophosphat kann in virale RNA eingebaut werden, was Mutationen verursacht, die die Virusreplikation beeinträchtigen.

Hemmung der viralen Polymerase: Ribavirinmonophosphat hemmt die virale RNA-Polymerase und verhindert so die Synthese von viraler RNA.

Vergleich Mit ähnlichen Verbindungen

Ribavirinmonophosphat ist unter den Nukleosidanaloga einzigartig aufgrund seiner breiten antiviralen Aktivität. Zu ähnlichen Verbindungen gehören:

Tiazofurin: Ein Analogon von Ribavirin, das inaktiv gegen Viren ist, aber potente Antikrebs-Eigenschaften besitzt.

Mycophenolsäure: Eine Verbindung, die IMPDH hemmt und immunsuppressive Eigenschaften besitzt.

Acyclovir: Ein Nukleosidanalogon, das zur Behandlung von Herpesvirusinfektionen eingesetzt wird.

Ribavirinmonophosphat zeichnet sich durch seine Fähigkeit aus, eine breite Palette von RNA- und DNA-Viren zu hemmen, was es zu einem wertvollen Werkzeug in der antiviralen Therapie macht .

Eigenschaften

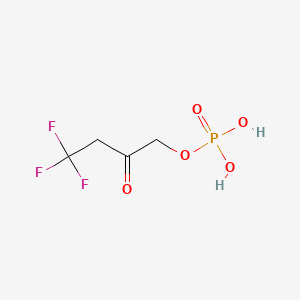

IUPAC Name |

[5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWIOXKHTFOULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N4O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866026 | |

| Record name | 1-(5-O-Phosphonopentofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-28-8 | |

| Record name | ICN 3847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

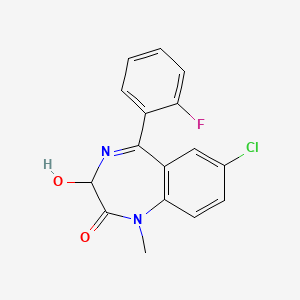

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)